N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide
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Overview
Description
N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide is a complex organic compound with a unique structure that combines elements of pyrrolidine and indole
Preparation Methods
The synthesis of N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylphenylamine with a suitable acylating agent to form an intermediate, which is then cyclized to produce the pyrrolidine ring. The final step involves the coupling of this intermediate with an indole derivative under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and catalysis.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide can be compared with other similar compounds, such as:
N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: This compound shares structural similarities but differs in its functional groups and biological activities.
3,5-dimethylphenyl derivatives: These compounds have similar aromatic structures but may vary in their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
IUPAC Name |
N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-13-9-14(2)11-17(10-13)24-8-6-19(21(24)26)23-20(25)16-3-4-18-15(12-16)5-7-22-18/h3-5,7,9-12,19,22H,6,8H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCBWQDXTZOVHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCC(C2=O)NC(=O)C3=CC4=C(C=C3)NC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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